molecular formula C13H11BrN2O B176327 N-(2-Aminophenyl)-2-bromobenzamide CAS No. 121287-72-7

N-(2-Aminophenyl)-2-bromobenzamide

Cat. No. B176327
M. Wt: 291.14 g/mol
InChI Key: PSGKDIKHDMPNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminophenyl)-2-bromobenzamide, also known as 2-Br-N-(2-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and contains a bromine atom and an amino group attached to the benzene ring.

Mechanism Of Action

The mechanism of action of N-(2-Aminophenyl)-2-bromobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine protein kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-(2-Aminophenyl)-2-bromobenzamide binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream targets and inhibiting the activity of the enzyme.

Biochemical And Physiological Effects

N-(2-Aminophenyl)-2-bromobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Aminophenyl)-2-bromobenzamide in lab experiments is its specificity for PKC. This compound has been shown to selectively inhibit PKC activity without affecting the activity of other kinases. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for the research and development of N-(2-Aminophenyl)-2-bromobenzamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential use of N-(2-Aminophenyl)-2-bromobenzamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, could also be explored. Overall, N-(2-Aminophenyl)-2-bromobenzamide shows great promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(2-Aminophenyl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-Aminophenyl)-2-bromobenzamide as a white solid with a melting point of 174-176°C.

Scientific Research Applications

N-(2-Aminophenyl)-2-bromobenzamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. PKC is an enzyme that plays a crucial role in the regulation of cell growth and proliferation, and its overexpression has been linked to various types of cancer. N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells.

properties

CAS RN

121287-72-7

Product Name

N-(2-Aminophenyl)-2-bromobenzamide

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(2-aminophenyl)-2-bromobenzamide

InChI

InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)

InChI Key

PSGKDIKHDMPNNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br

Origin of Product

United States

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